molecular formula C5H8N2 B048361 3,5-Dimethylpyrazole CAS No. 67-51-6

3,5-Dimethylpyrazole

Cat. No. B048361
CAS RN: 67-51-6
M. Wt: 96.13 g/mol
InChI Key: SDXAWLJRERMRKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

3,5-Dimethylpyrazole can be synthesized through several methods, including aminoalkylation reactions and the reaction between 1-chloromethyl-3,5-dimethylpyrazolium chloride and NH2R amines, leading to compounds with potential in creating water-soluble pyrazolate rhodium(I) complexes (Esquius et al., 2000). Another approach involves condensing 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis (Ozerova et al., 2015).

Molecular Structure Analysis

The molecular structure of 3,5-Dimethylpyrazole has been thoroughly analyzed using techniques like density functional theory (DFT), revealing detailed insights into its vibrational frequencies and nonlinear optical (NLO) behavior (Sundaraganesan et al., 2009). The compound exhibits a variety of self-organizing behaviors, significantly influenced by hydrogen bonding in its solid state, which affects its physical properties (Stride et al., 2006).

Chemical Reactions and Properties

3,5-Dimethylpyrazole participates in a wide range of chemical reactions, forming complexes with metals such as copper and zinc, which act as efficient initiators for the ring opening polymerization of ε-caprolactone and d,l-lactide (Appavoo et al., 2014). Its reactivity and the formation of these complexes highlight its chemical versatility and potential in materials science.

Physical Properties Analysis

The study of 3,5-Dimethylpyrazole's physical properties, including its behavior under different temperatures and its fluorescence characteristics, sheds light on its stability and potential applications in materials science. The fluorescent properties of pyrazolines derived from 3,5-Dimethylpyrazole, for instance, indicate their potential use in optical materials (Hasan et al., 2011).

Chemical Properties Analysis

The chemical properties of 3,5-Dimethylpyrazole, particularly its ability to form strong hydrogen bonds and its behavior in charge transfer complexes, are crucial for its applications in chemistry and material science. Studies have shown the formation of charge transfer complexes with unique hydrogen-bonded motifs, illustrating the compound's chemical reactivity and its potential in developing new materials (Singh et al., 2017).

Safety And Hazards

3,5-Dimethylpyrazole is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

3,5-Dimethylpyrazole has been studied for its effects on soil nitrification and related enzyme activities . It has been found to inhibit soil nitrification effectively and could play a positive role in alleviating environmental pressure by delaying nitrate-N formation and decreasing the activity of nitrate reductase .

properties

IUPAC Name

3,5-dimethyl-1H-pyrazole
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InChI

InChI=1S/C5H8N2/c1-4-3-5(2)7-6-4/h3H,1-2H3,(H,6,7)
Source PubChem
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InChI Key

SDXAWLJRERMRKF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC(=NN1)C
Source PubChem
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Molecular Formula

C5H8N2
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DSSTOX Substance ID

DTXSID5058777
Record name 3,5-Dimethylpyrazole
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Molecular Weight

96.13 g/mol
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Physical Description

Pellets or Large Crystals, White crystalline solid; [Sigma-Aldrich MSDS]
Record name 1H-Pyrazole, 3,5-dimethyl-
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Record name 3,5-Dimethylpyrazole
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Vapor Pressure

0.14 [mmHg]
Record name 3,5-Dimethylpyrazole
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Product Name

3,5-Dimethylpyrazole

CAS RN

67-51-6
Record name 3,5-Dimethylpyrazole
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Record name 3,5-Dimethylpyrazole
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Synthesis routes and methods

Procedure details

When an equivalent amount of 3,5-dimethylpyrazole is substituted for 1-ethoxycarbonyl-2H-indazolin-3-one and 2-bromochloroethane is substituted for 1,2-dibromoethane in the procedure of Example 19 using tetrahydrofuran as solvent, 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl chloride is isolated after column chromatography (3,5-dimethylpyrazole, Aldrich, 24%, C).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,860
Citations
WG Salmond, MA Barta, JL Havens - The Journal of Organic …, 1978 - ACS Publications
In our work on syntheses of hydroxylated metabolites of vitamin B1, 2, we have studied various approachesto the in-troduction of the 5, 7-diene system of the provitamins. 3 Bromination …
Number of citations: 421 pubs.acs.org
R Sarma, D Kalita, JB Baruah - Dalton Transactions, 2009 - pubs.rsc.org
The reactions of 3,5-dimethylpyrazole with zinc(II)acetate dihydrate and varieties of aromatic carboxylic acids led to formation of mono-nuclear zinc complexes of composition [Zn(HDMP)…
Number of citations: 64 pubs.rsc.org
JM Orza, MV Garcı́a, I Alkorta, J Elguero - Spectrochimica Acta Part A …, 2000 - Elsevier
The infrared (IR) and Raman spectra of 3,5-dimethylpyrazole have been recorded in the vapor, liquid (melt and solution) and solid states. Two deuterated derivatives, C 5 H 7 NND …
Number of citations: 50 www.sciencedirect.com
N Sundaraganesan, E Kavitha, S Sebastian… - … Acta Part A: Molecular …, 2009 - Elsevier
In the present study, structural properties of 3,5-dimethylpyrazole (3,5-DMP) have been studied extensively utilizing density functional theory (DFT) employing B3LYP exchange …
Number of citations: 88 www.sciencedirect.com
KM Szécsényi, VM Leovac, VI Češljević, A Kovács… - Inorganica Chimica …, 2003 - Elsevier
Complex formation of copper(II) bromide and acetate with 1-carboxamide-3,5-dimethylpyrazole (HL 3 ) and copper(II) bromide with 5-amino-4-carboxamide-1-phenylpyrazole (L 2 ), 4-…
Number of citations: 34 www.sciencedirect.com
R Ali, J Iqbal, GR Tahir, T Mahmood - Pak. J. Bot, 2008 - researchgate.net
Experiments were conducted under laboratory conditions to elucidate the effect of 2 nitrification inhibitors viz., 3, 5-dimethylpyrazole (DMP) and nitrapyrin on nitrification of (NH4) 2SO4 …
Number of citations: 47 www.researchgate.net
GC Gerritsen, WE Dulin - Diabetes, 1965 - Am Diabetes Assoc
As a hypoglycemic agent, 3,5-dimethylpyrazole (U-6245) was found to be fifty-four times more potent orally than tolbutamide in glucose-injected, fasted intact rats. U-6245 increased …
Number of citations: 90 diabetesjournals.org
AR Oki, J Sanchez, RJ Morgan… - Journal of Coordination …, 1995 - Taylor & Francis
The reaction of anhydrous copper nitrate with 1-hydroxy-methyl-3,5-dimethyl pyrazole in the presence of 3,5-dimethyl pyrazole in methanol gave a deep green colored solution, which …
Number of citations: 17 www.tandfonline.com
GT Morgan, I Ackerman - Journal of the Chemical Society …, 1923 - pubs.rsc.org
… benzene series, for when 3 : 5-dimethylpyrazole hydrochloride is treated with iodine … 3 : 5-dimethylpyrazole (11), a substance which is also obtained directly from 3 : 5-dimethylpyrazole …
Number of citations: 77 pubs.rsc.org
A Baldy, J Elguero, R Faure, M Pierrot… - Journal of the …, 1985 - ACS Publications
Figure 1. 13C CP/MAS spectra of 3, 5-dimethylpyrazole at 75.5 MHz':(a) at 303 K;(b) at 233 K. Asterisks denote spinning sidebands. porphines as determined via 15N CP/MAS NMR. 2 …
Number of citations: 113 pubs.acs.org

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